molecular formula C10H8F3NO2 B1432313 (4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene CAS No. 1344842-98-3

(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene

Cat. No.: B1432313
CAS No.: 1344842-98-3
M. Wt: 231.17 g/mol
InChI Key: FAJNVDOPPGHBBH-UHFFFAOYSA-N
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Description

(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene: is a versatile organic compound characterized by its trifluoromethyl group and nitro-substituted butadiene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene typically involves the reaction of benzene with trifluoromethylating agents followed by nitration. One common method is the trifluoromethylation of benzene using reagents like trifluoromethyl iodide, followed by nitration using nitric acid.

Industrial Production Methods: : On an industrial scale, the compound is produced through controlled reactions in specialized reactors to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: : Electrophilic aromatic substitution reactions are common, often using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed: : The major products from these reactions include oxidized derivatives, reduced forms, and various substituted benzene derivatives.

Scientific Research Applications

(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene: has a wide range of applications in scientific research:

  • Chemistry: : It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: : The compound is employed in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: : The compound is used in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the nitro group can participate in various biological interactions.

Comparison with Similar Compounds

(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene: is unique due to its trifluoromethyl and nitro groups, which confer distinct chemical properties compared to similar compounds. Some similar compounds include:

  • Trifluoromethylbenzene: : Lacks the nitro group, resulting in different reactivity and applications.

  • Nitrobenzene: : Lacks the trifluoromethyl group, leading to different chemical behavior.

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Properties

IUPAC Name

(4,4,4-trifluoro-2-nitrobut-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJNVDOPPGHBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=CC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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